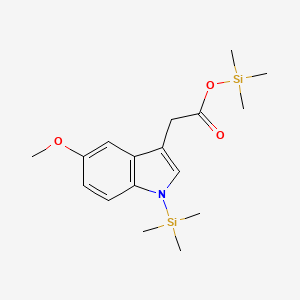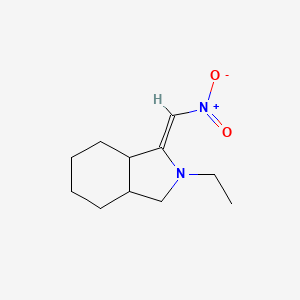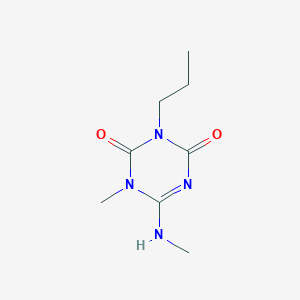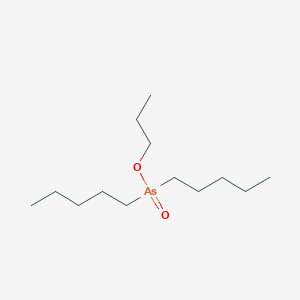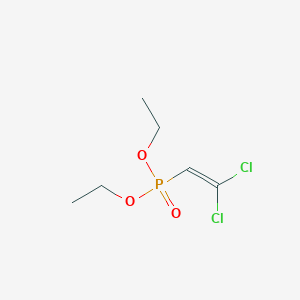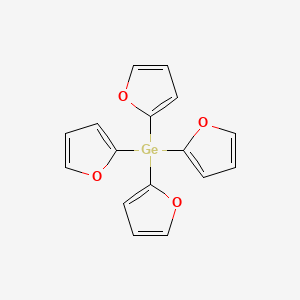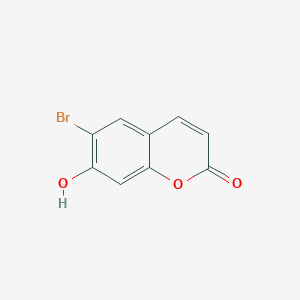
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester is a chemical compound with the molecular formula C3H8N2S. This compound is known for its unique structure, which includes a hydrazinecarboximidothioic acid core with N-methyl and methyl ester functional groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of hydrazinecarboximidothioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of hydrazinecarboximidothioic acid, N-methyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboximidothioic acid, N-methyl-, ethyl ester: Similar structure but with an ethyl ester group.
Hydrazinecarboximidothioic acid, N-ethyl-, methyl ester: Similar structure but with an N-ethyl group.
Hydrazinecarboximidothioic acid, N-methyl-, propyl ester: Similar structure but with a propyl ester group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, and medicine. Further research is needed to fully explore its potential and develop new applications.
Propriétés
Numéro CAS |
57561-23-6 |
|---|---|
Formule moléculaire |
C3H9N3S |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
methyl N-amino-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C3H9N3S/c1-5-3(6-4)7-2/h4H2,1-2H3,(H,5,6) |
Clé InChI |
DEBSGSSEGYQBKX-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NN)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


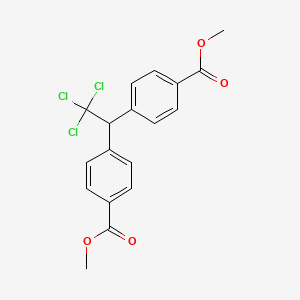
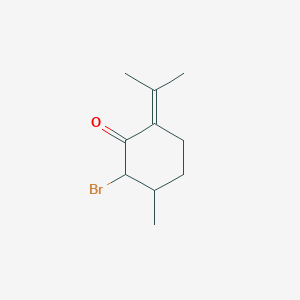

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
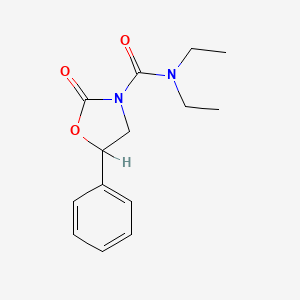

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
